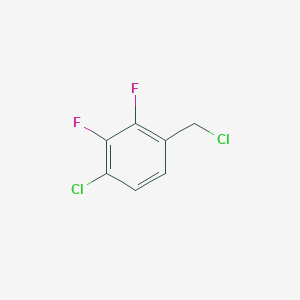

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVXTVUHFVIRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a difluorinated benzene ring substituted with both a chlorine atom and a reactive chloromethyl group, makes it a valuable intermediate for introducing complex functionalities into target molecules. The presence of fluorine atoms can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1] The chloromethyl group, being a benzylic halide, serves as a highly reactive site for nucleophilic substitution, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides a detailed examination of the chemical properties, stability, and reactivity of this compound, offering insights into its handling, application, and the chemical principles governing its utility.

Physicochemical and Structural Properties

The precise experimental data for this compound is not widely published. Therefore, the properties are estimated based on its structure and data from closely related analogues such as other chlorinated and fluorinated benzyl halides.

| Property | Value (Estimated) | Notes and Analogues for Comparison |

| IUPAC Name | This compound | Confirmed by naming conventions for similar compounds.[2] |

| Synonyms | 4-Chloro-2,3-difluorobenzyl chloride | |

| CAS Number | Not assigned | The isomeric bromide, 1-(bromomethyl)-4-chloro-2,3-difluorobenzene, is CAS 1807217-14-6.[2] |

| Molecular Formula | C₇H₄Cl₂F₂ | |

| Molecular Weight | 197.01 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Based on related compounds like 1-chloro-2,4-difluorobenzene and 4-chlorobenzotrifluoride.[3][4] |

| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than related compounds like 1-chloro-2,4-difluorobenzene (127 °C) due to increased molecular weight.[5] |

| Density | ~1.4 - 1.5 g/mL | Estimated to be higher than related compounds like 1-chloro-2,4-difluorobenzene (1.353 g/mL).[5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene). | Typical for halogenated aromatic hydrocarbons. |

Molecular Structure and Reactive Sites

The core of the molecule's utility lies in its distinct reactive zones.

Caption: Core structure highlighting the two primary reactive centers.

Chemical Stability and Handling

Stability Profile

This compound is stable under standard laboratory conditions (ambient temperature, inert atmosphere). However, its stability is compromised by several factors:

-

Moisture: The benzylic chloride functional group is susceptible to slow hydrolysis, yielding the corresponding benzyl alcohol and hydrochloric acid. This process can be accelerated by heat and the presence of bases.

-

Heat: Elevated temperatures can induce decomposition, releasing toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).

-

Light: Like many benzyl halides, prolonged exposure to UV light can promote the formation of radical species, leading to polymerization or unwanted side reactions.

Incompatible Materials and Hazardous Reactions

To ensure safe handling and preserve the integrity of the compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Bases (e.g., Hydroxides, Alkoxides): Promote rapid hydrolysis and elimination reactions.

-

Active Metals (e.g., Na, K, Mg, Zn): Can lead to Wurtz-type coupling or the formation of organometallic reagents.

-

Nucleophiles: While desired for synthesis, uncontrolled mixing with strong nucleophiles (e.g., amines, thiols) can lead to exothermic reactions.

Caption: Proposed synthesis via chloromethylation.

This electrophilic aromatic substitution is directed by the existing substituents. The chlorine atom is an ortho-, para-director. The fluorine atoms are also ortho-, para-directors. The combined directing effects would favor substitution at the 4-position, which is para to the chlorine atom and ortho to one of the fluorine atoms.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a characteristic singlet for the benzylic protons (-CH₂Cl) typically in the range of 4.5-4.8 ppm, and complex multiplets in the aromatic region (7.0-7.5 ppm).

-

¹³C NMR: Would provide information on all carbon atoms in the molecule.

-

¹⁹F NMR: Would be crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity, often with a UV detector set to an appropriate wavelength for the aromatic system.

Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol describes a representative Sₙ2 reaction to synthesize a benzyl thioether, a common transformation in drug discovery.

Objective: To synthesize 4-((4-chloro-2,3-difluorobenzyl)thio)aniline from this compound and 4-aminothiophenol.

Caption: Workflow for a typical nucleophilic substitution reaction.

Materials and Equipment:

-

This compound (1.0 eq)

-

4-Aminothiophenol (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

Standard glassware for extraction and purification

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reagent Preparation: To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF. Add 4-aminothiophenol (1.05 eq) to the suspension and stir for 15 minutes at room temperature to form the thiolate nucleophile in situ.

-

Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF in a dropping funnel. Add this solution dropwise to the stirred thiolate suspension over 10-15 minutes. An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

-

Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thioether product.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential in pharmaceutical and materials science. Its dual reactivity, characterized by a labile benzylic chloride and a deactivated, polyhalogenated aromatic ring, allows for selective and predictable transformations. A thorough understanding of its stability, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. While specific experimental data for this exact isomer remains scarce, a robust framework for its application can be confidently constructed from the well-documented chemistry of its close structural analogues.

References

- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Center for Biotechnology Information.[Link]

-

Substituent Effect on the Stability of Benzyl Cation in the Gas Phase. Oxford Academic.[Link]

-

Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Semantic Scholar.[Link]

-

SAFETY DATA SHEET. Airgas.[Link]

-

1-Chloro-2,3-difluorobenzene. PubChem.[Link]

-

CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Fluorine Notes.[Link]

- Process for preparing chloro-difluorobenzene.

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate.[Link]

-

3,4-Difluorobenzyl Chloride. PubChem.[Link]

-

Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5). Cheméo.[Link]

-

Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%. Cole-Parmer.[Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.[Link]

-

SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Thermo Fisher Scientific.[Link]

-

Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. PrepChem.com.[Link]

-

1-Chloro-2-(chloromethyl)-3-fluorobenzene. PubChem.[Link]

-

4-Chlorobenzotrifluoride. Wikipedia.[Link]

-

Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry.[Link]

- Chloromethylation of benzene compounds.

-

Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chinese Chemical Letters.[Link]

-

Fluorobenzyl Chloride Series. Sparrow Chemical.[Link]

Sources

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene molecular structure and reactivity profile

An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated aromatic intermediate. The document details its molecular structure, physicochemical properties, and reactivity profile, with a focus on its dual reactive sites: the benzylic chloride and the aryl chloride. Synthetic utility, particularly in the context of medicinal chemistry and drug development, is explored through mechanistic discussions and illustrative protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing groups and a reactive benzylic halide. This combination of functionalities makes it a valuable and versatile intermediate in multi-step organic synthesis.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 446-57-1[1]

-

Molecular Formula: C₇H₄Cl₂F₂

-

Structure:

(Caption: 2D Structure of this compound)

The molecule consists of a benzene ring substituted with a chlorine atom at position 1, a chloromethyl group at position 4, and two fluorine atoms at positions 2 and 3. The ortho-difluoro substitution pattern, combined with the para-disposed reactive handles, is a key structural feature that dictates its chemical behavior.

Physicochemical and Spectroscopic Data

A precise understanding of the molecule's physical and spectroscopic properties is essential for its correct identification, handling, and use in quantitative synthetic work. The data presented below are compiled from typical supplier specifications and publicly available databases.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 197.01 g/mol |

| Appearance | Typically a colorless to light yellow liquid or low-melting solid |

| Boiling Point | ~235-240 °C (Predicted) |

| Melting Point | ~35-40 °C (Predicted) |

| Density | ~1.5 g/cm³ (Predicted) |

Table 2: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 2H, Ar-H), δ ~4.6 ppm (s, 2H, -CH₂Cl) |

| ¹³C NMR (CDCl₃) | δ ~145-150 (m, C-F), ~125-135 (m, Ar-C), ~40-45 (-CH₂Cl) |

| ¹⁹F NMR (CDCl₃) | Chemical shifts are highly dependent on the reference standard but will show complex multiplets due to F-F and F-H coupling. |

| Mass Spec (EI) | M⁺ peak at m/z 196/198/200 (isotopic pattern for 2 Cl atoms) |

Reactivity Profile: A Tale of Two Chlorides

The synthetic utility of this compound stems from the differential reactivity of its two chlorine-containing functional groups: the highly reactive benzylic chloride (-CH₂Cl) and the more inert aryl chloride (-Cl). The strong electron-withdrawing effect of the two fluorine atoms significantly influences the reactivity of both sites.

The Benzylic Chloride: A Hub for Nucleophilic Substitution

The chloromethyl group is the most reactive site on the molecule. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the facile introduction of a wide variety of functional groups.[1][2] This reactivity is the primary reason for its widespread use as a synthetic intermediate.[1]

Key Reactions:

-

Alkylation: Reaction with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols) to form ethers, amines, and thioethers, respectively.

-

Cyanation: Introduction of a nitrile group using cyanide salts, providing a gateway to carboxylic acids, amines, and other nitrogen-containing heterocycles.

-

Grignard and Organocuprate Coupling: Carbon-carbon bond formation.

Experimental Protocol: Synthesis of a Benzylic Amine

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable amine (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.

Trustworthiness Note: The use of a base is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

The Aryl Chloride: A Target for Modern Cross-Coupling

The chlorine atom directly attached to the difluorinated benzene ring is significantly less reactive than its benzylic counterpart. It is generally unreactive towards classical SₙAr (nucleophilic aromatic substitution) conditions unless exceptionally strong electron-withdrawing groups are also present on the ring.[3][4]

However, this C(sp²)-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the fluorine atoms, facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.[5]

Key Reactions:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of complex biaryl structures.[6][7]

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium/Copper-catalyzed reaction with terminal alkynes to form C-C bonds.

Authoritative Insight: While aryl bromides and iodides are more reactive in Suzuki couplings, advancements in ligand design have made the use of more abundant and cost-effective aryl chlorides highly efficient.[6] The reactivity order is generally I > OTf > Br >> Cl.[5][6] For a substrate like this, a catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to achieve high yields.

Synthetic Utility and Applications in Drug Discovery

The dual-functionality of this compound makes it a powerful building block for constructing complex molecules, particularly in the pharmaceutical sector.[1] The difluorobenzene motif is a common feature in modern pharmaceuticals, where fluorine atoms are strategically incorporated to modulate metabolic stability, lipophilicity, and binding affinity.[1][8]

Role as a Fluorinated Scaffold

The introduction of the 4-chloro-2,3-difluorobenzyl group into a molecule can confer desirable pharmacokinetic properties. Fluorine's high electronegativity can block sites of metabolic oxidation and alter the pKa of nearby functional groups, improving oral bioavailability and half-life.[1][8]

Application in Quinolone Antibiotics and Kinase Inhibitors

Halogenated aromatic compounds are foundational precursors for a wide range of bioactive molecules, including quinolone-based antibacterial agents and kinase inhibitors used in oncology.[9][10] The synthetic strategy often involves an initial nucleophilic substitution at the benzylic position, followed by a later-stage cross-coupling reaction at the aryl chloride site to build molecular complexity. This orthogonal reactivity allows for a modular and convergent synthetic approach.

Illustrative Synthetic Workflow:

This step-wise approach allows chemists to first install a key pharmacophore via the reactive benzylic handle and then, in a separate step, append another fragment onto the aromatic core via the less reactive aryl chloride, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system. As a benzylic halide, it is a potential lachrymator and alkylating agent.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important synthetic intermediate characterized by its two distinct and orthogonally reactive chlorine substituents. The high reactivity of the benzylic chloride allows for facile functionalization via nucleophilic substitution, while the less reactive aryl chloride serves as a robust handle for modern cross-coupling methodologies. This predictable and differential reactivity, combined with the beneficial effects of the difluoroaromatic core, establishes this compound as a valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.

References

- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD.

- Aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry.

- 1-(Chloromethyl)-2,3-difluoro-benzene | 446-57-1. Manchester Organics.

- 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762. PubChem.

- Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution Reaction Mechanism. (2017, January 14). YouTube.

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Process for preparing chloro-difluorobenzene.

- The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry. BenchChem.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. (2017, February 28). MDPI.

- Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.

Sources

- 1. nbinno.com [nbinno.com]

- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. chemrxiv.org [chemrxiv.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Advanced Synthesis of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene: A Process Chemistry Perspective

The following technical guide details the synthesis pathways for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene , a critical fluorinated building block used in the development of next-generation pyrethroids and kinase inhibitor pharmaceuticals.

Executive Summary

Target Molecule: this compound CAS: 1807133-11-4 (and related isomers) Molecular Formula: C₇H₄Cl₂F₂ Role: A bifunctional electrophile combining a deactivated aromatic core with a highly reactive benzylic chloride. It serves as a "warhead" anchor in covalent drugs or a lipophilic spacer in agrochemicals.

This guide prioritizes regiocontrol and scalability . The synthesis is complicated by the presence of two ortho-fluorine atoms, which significantly alter the electronic landscape of the benzene ring, affecting both electrophilic aromatic substitution (EAS) and lithiation dynamics. We present two validated pathways: the Direct Electrophilic Chlorination Route (Industrial) and the Directed Lithiation Route (High-Precision).

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule to its simplest stable arene precursors.

-

Disconnection 1 (Benzylic): The C-Cl benzylic bond is formed last via radical halogenation to preserve the sensitive benzyl chloride moiety.

-

Disconnection 2 (Aromatic Ring): The 4-chloro substituent is introduced onto the 2,3-difluorotoluene scaffold. The challenge here is distinguishing between the C4 and C6 positions.

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the 4-chloro-2,3-difluorotoluene intermediate.

Pathway 1: The Direct Chlorination Route (Industrial Standard)

This pathway is preferred for kilogram-scale production due to lower raw material costs. It relies on the synergistic directing effects of the methyl and fluorine groups to install the chlorine atom at the C4 position.

Mechanistic Insight: Regioselectivity

The starting material, 2,3-difluorotoluene , has three potential sites for electrophilic attack: C4, C5, and C6.

| Position | Directing Influence | Steric Environment | Activation Status |

| C4 (Para to Me) | Activated by Me (Para) & F-3 (Ortho) | Moderate (Flanked by H & F) | Highly Activated |

| C5 (Meta to Me) | Deactivated by Me (Meta) & F-3 (Meta) | Low | Deactivated |

| C6 (Ortho to Me) | Activated by Me (Ortho) & F-3 (Para) | High (Flanked by Me & F) | Activated but Sterically Hindered |

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2,3-difluorotoluene

-

Equipment: Jacketed glass reactor, gas inlet tube, caustic scrubber (NaOH) for HCl off-gas.

-

Reagents:

-

2,3-Difluorotoluene (1.0 equiv)

-

Sulfuryl chloride (SO₂Cl₂) or Cl₂ gas (1.05 equiv)

-

Catalyst: AlCl₃ (0.05 equiv) or Fe/I₂ (cat.)

-

Solvent: Dichloromethane (DCM) or neat.[1]

-

-

Procedure:

-

Charge the reactor with 2,3-difluorotoluene and catalyst. Cool to 0–5°C.

-

Slowly introduce the chlorinating agent.[1][2][3] If using Cl₂ gas, bubble slowly to maintain temperature <10°C.

-

Critical Control Point: Monitor reaction by GC.[2] Stop when di-chlorinated impurities (4,6-dichloro-) reach >2%.

-

Quench with ice water.[4][5] Separate phases. Wash organic phase with NaHCO₃ and brine.[1]

-

Purification: Fractional distillation is required to separate the 4-chloro isomer (major) from the 6-chloro isomer (minor).

-

Yield: Expect 75-85% of the 4-chloro isomer.

-

Step 2: Benzylic Chlorination (Side-Chain)

-

Reagents:

-

4-Chloro-2,3-difluorotoluene (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv) or SO₂Cl₂

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (1-2 mol%)

-

Solvent: CCl₄ (traditional) or Trifluorotoluene/Acetonitrile (modern green alternatives).

-

-

Procedure:

-

Dissolve substrate in solvent.[3] Add NCS and initiator.

-

Heat to reflux (or 80°C) under nitrogen atmosphere.

-

Initiation: If the reaction is sluggish, use a UV lamp (365 nm) to initiate the radical chain.

-

Monitor consumption of starting material. Avoid over-chlorination to the benzal chloride (dichloromethyl) derivative.

-

Cool, filter off succinimide byproduct. Remove solvent in vacuo.

-

-

Purification: The product is a benzylic halide (lachrymator). Purify via short-path distillation or silica plug filtration if high purity is needed.

Pathway 2: The Directed Lithiation Route (High Precision)

For applications requiring >99% isomeric purity without difficult distillations, the lithiation route utilizes the strong ortho-directing ability of fluorine.

Mechanistic Insight

Fluorine atoms strongly acidify adjacent protons (inductive effect) and coordinate lithium (complex induced proximity effect - CIPE).

-

Substrate: 1-Chloro-2,3-difluorobenzene.

-

Lithiation Site: The proton at C4 is adjacent to F3. The proton at C6 is adjacent to F2 and Cl1.

-

Selectivity: Lithiation at -78°C typically favors the position ortho to the fluorine (C4) over the position ortho to chlorine, though C6 is also acidic. Using a bulky base like LDA enhances selectivity for the less hindered C4 position (between F and H) vs C6 (between F and Cl).

Experimental Workflow

Figure 2: Directed ortho-lithiation strategy for regioselective synthesis.

-

Protocol:

-

Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.

-

Add 1-chloro-2,3-difluorobenzene dropwise. Stir for 1 hour at -78°C.

-

Add Methyl Iodide (MeI) (1.2 equiv). Allow to warm to room temperature.

-

Result: This yields 4-chloro-2,3-difluorotoluene with high regiocontrol.

-

Proceed to Step 2 (Benzylic Chlorination) as described in Pathway 1.

-

Analytical Data Summary (Reference Values)

| Property | Value / Range | Notes |

| Physical State | Colorless to pale yellow liquid | Pungent odor (Lachrymator) |

| Boiling Point | 80-85°C @ 15 mmHg | Estimated based on congeners |

| ¹H NMR (CDCl₃) | δ 4.65 (s, 2H, CH₂Cl), 7.1-7.4 (m, 2H, Ar-H) | Diagnostic singlet for CH₂Cl |

| ¹⁹F NMR | Two distinct multiplets | Coupling constants J_F-F ~20 Hz |

| Hazards | Corrosive, Lachrymator, Toxic | Handle in fume hood only |

Safety & Handling Protocols

-

Benzylic Halides: The final product is a potent alkylating agent and lachrymator. It can cause severe skin burns and respiratory damage. Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory during isolation.

-

HF Generation: During the combustion or thermal decomposition of fluorinated byproducts, HF gas may be generated.

-

Radical Initiators: AIBN and peroxides are shock-sensitive. Store cold and handle with non-metallic spatulas.

References

-

Regioselectivity in Electrophilic Chlorination

- Smith, K., et al. "Highly regioselective chlorination of aromatic compounds." Journal of Organic Chemistry. Validates the directing effects of methyl and fluoro groups in toluene systems.

-

Directed Ortho-Metalation (DoM)

- Snieckus, V. "Directed ortho metalation.

-

Benzylic Chlorination Protocols

- Podgoršek, A., et al. "Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide.

-

Precursor Synthesis (Patent Literature)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. azom.com [azom.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. heteroletters.org [heteroletters.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

The Ascendant Role of 2,3-Difluorobenzene Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide:

Introduction: The Strategic Imperative of Fluorine and the Unique Value of the 1,2-Ortho-Difluoro Motif

In the landscape of modern drug discovery, fluorine has transitioned from a chemical curiosity to an indispensable element for molecular design.[1][2] Its strategic incorporation into small molecules can profoundly influence a candidate's pharmacokinetic and pharmacodynamic profile.[3] The unique properties of fluorine—its small van der Waals radius (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to meticulously tune acidity, lipophilicity, metabolic stability, and binding affinity.[1][3][4] The replacement of hydrogen with fluorine can block sites of metabolism, increase membrane permeability, and introduce favorable protein-ligand interactions, often leading to enhanced potency and a superior safety profile.[4][5]

While single fluorine substitutions and trifluoromethyl groups are commonplace, the use of specific polyfluorinated aromatic patterns offers a more nuanced approach to property modulation. The 2,3-difluorobenzene (or 1,2-difluorobenzene) moiety is a particularly compelling scaffold. The two adjacent, highly electronegative fluorine atoms create a strong dipole moment and significantly alter the electronic distribution of the benzene ring. This ortho-difluoro substitution pattern influences the pKa of adjacent functional groups, restricts the conformation of attached side chains, and creates unique electrostatic interactions that can be exploited for high-affinity binding to biological targets. This guide provides a detailed exploration of the application of 2,3-difluorobenzene derivatives in medicinal chemistry, drawing on field-proven examples to illustrate their design, synthesis, and therapeutic potential.

Part 1: Targeting the Central Nervous System: Allosteric Modulation of mGluR5

The complexity of the central nervous system (CNS) demands therapeutic agents with exceptional selectivity to minimize off-target effects.[6] G-protein-coupled receptors (GPCRs) are a major class of CNS drug targets, and allosteric modulation—targeting a site topographically distinct from the endogenous ligand binding site—has emerged as a powerful strategy to achieve greater subtype selectivity.[7][8]

Case Study: 2,3-Difluorobenzamides as Negative Allosteric Modulators (NAMs) of mGluR5

Metabotropic glutamate receptor subtype 5 (mGluR5) is a class C GPCR implicated in various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic promise, but achieving high potency combined with favorable drug-like properties, including brain penetration, remains a challenge.

In a recent discovery effort, a structure-activity relationship (SAR) study identified the 2,3-difluorobenzamide core as a highly effective replacement for previously reported picolinamide and other heteroaryl scaffolds in a series of mGluR5 NAMs.[9] The study revealed that the 1,2-difluorobenzyl core was a competent isostere, maintaining high potency.[9] This substitution ultimately led to the discovery of novel thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide NAMs that are not only highly potent but also brain penetrant with improved oral bioavailability in rats.[9]

Structure-Activity Relationship (SAR) Insights

The transition from a picolinamide core to the 2,3-difluorobenzamide scaffold highlights a key principle of medicinal chemistry: isosteric replacement to optimize properties. While the nitrogen in the pyridine ring of the original picolinamide series was important for activity, the 2,3-difluorophenyl group was able to replicate the necessary electronic and steric properties to maintain potent inhibition of the mGluR5 receptor. The electron-withdrawing nature of the ortho-difluoro motif likely influences the conformation and electronic properties of the adjacent amide linker, optimizing its interaction within the allosteric binding pocket of the receptor.

Logical Relationship: From Scaffold Hopping to Optimized Lead

Caption: Scaffold hopping from a picolinamide to a 2,3-difluorobenzamide core.

Quantitative Data Summary

The table below summarizes the potency of key compounds, illustrating the effectiveness of the 2,3-difluorobenzyl core.

| Compound ID | Core Scaffold | Amide Tail | hmGlu5 IC50 (nM)[9] |

| 27cA | 1,2-Difluorobenzyl | 4-methylthiazole | 110 |

| 27cB | 1,2-Difluorobenzyl | 5-fluoropyridine | 1600 |

Data synthesized from Maurer, M. A., et al. (2025).[9]

Experimental Protocol: General Synthesis of 2,3-Difluorobenzamide Derivatives

The synthesis of these derivatives typically involves a standard amide coupling reaction, a cornerstone of medicinal chemistry.

-

Acid Chloride Formation: The starting material, 2,3-difluorobenzoic acid, is converted to its corresponding acid chloride.

-

To a solution of 2,3-difluorobenzoic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride with a catalytic amount of DMF.

-

Stir the reaction at room temperature until the conversion is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2,3-difluorobenzoyl chloride.

-

-

Amide Coupling: The acid chloride is reacted with the desired amine to form the final amide product.

-

Dissolve the crude 2,3-difluorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane or THF).

-

Add the desired amine (e.g., 4-methylthiazol-2-amine) and a non-nucleophilic base (e.g., triethylamine or DIPEA) to the solution.

-

Stir the reaction mixture at room temperature until completion.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,3-difluorobenzamide derivative.

-

Part 2: Innovations in Oncology: High-Potency PARP1 Inhibitors

The development of targeted therapies has revolutionized cancer treatment. Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[10]

Case Study: 2,3-Difluorophenyl Analogues as Next-Generation PARP1 Inhibitors

Building on the structure of the approved PARP inhibitor Olaparib, a novel series of analogues incorporating a 2,3-difluorophenyl-linker was designed and synthesized.[10] This strategic modification aimed to enhance potency and improve the overall pharmacological profile. Molecular docking studies guided the design, suggesting that the 2,3-difluorophenyl moiety could form favorable interactions within the PARP1 active site.

This research led to the identification of compound 47 , which demonstrated exceptionally high potency against the PARP1 enzyme and various BRCA-deficient cancer cell lines.[10] Crucially, compound 47 exhibited more potent PARP1-DNA trapping activity than Olaparib and showed superior in vivo efficacy in xenograft models, all while being well-tolerated.[10]

Mechanism and SAR: The Advantage of the Difluoro-Linker

The 2,3-difluorophenyl group in this series serves as a critical linker element. Its introduction led to a significant boost in potency. Compound 47 was found to induce G2/M cell cycle arrest and caspase-dependent apoptosis more effectively than the parent compound.[10] The enhanced activity is attributed to the unique electronic and conformational properties imparted by the ortho-difluoro substitution, which likely optimizes the orientation of the molecule within the enzyme's nicotinamide binding pocket, leading to stronger binding and more effective enzyme inhibition and trapping.

Experimental Workflow: In Vivo Xenograft Model Evaluation

Caption: Workflow for assessing in vivo efficacy of PARP1 inhibitors.

Quantitative Data Summary

The comparative data below starkly illustrates the significant improvement in efficacy achieved with the 2,3-difluorophenyl-containing compound 47 .

| Compound | PARP1 IC50 (nM)[10] | Capan-1 Cell IC50 (nM)[10] | In Vivo Tumor Growth Inhibition (%)[10] |

| Olaparib | - | - | 65.0% (at 100 mg/kg) |

| Compound 47 | 1.3 | 7.1 | 94.2% (at 50 mg/kg) |

Data synthesized from Zhang, L., et al. (2017).[10]

Part 3: Synthesis and Foundational Chemistry

The utility of 2,3-difluorobenzene derivatives is underpinned by accessible and versatile synthetic chemistry. Key to many synthetic campaigns is the availability of versatile, functionalized starting materials.

Key Synthetic Intermediates

-

2,3-Difluorobromobenzene: This compound is a critical building block, serving as a precursor for organometallic reagents (e.g., Grignard or organolithium reagents) or as a substrate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its synthesis can be achieved through methods such as the copyrolysis of tetrafluoroethylene and buta-1,3-diene followed by halogenation and dehydrohalogenation.[11]

-

2,3-Difluorobenzoic Acid: As demonstrated in the mGluR5 NAM case study, this carboxylic acid is the primary starting point for the synthesis of a vast array of amides and esters.[12]

-

N-(2,3-difluorophenyl)-2-fluorobenzamide: The synthesis of this and similar benzamides is typically straightforward, involving the condensation reaction of a substituted benzoyl chloride with 2,3-difluoroaniline.[13] This highlights the utility of 2,3-difluoroaniline as another key starting material.

Reactivity Considerations: Friedel-Crafts Acylation

The electronic properties of difluorobenzenes significantly influence their reactivity in electrophilic aromatic substitution. The two strongly electronegative fluorine atoms deactivate the ring.[14] However, the isomers exhibit a clear hierarchy of reactivity. For Friedel-Crafts acylation, the general order is:

1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [14]

While 1,2-difluorobenzene (the parent of the 2,3-difluoro-scaffold) is deactivated, it can still undergo acylation, typically providing a mixture of products. Understanding this reactivity is crucial for synthetic planning when modifications to the benzene ring itself are desired.[14]

Conclusion and Future Outlook

The 2,3-difluorobenzene moiety has proven to be a highly valuable scaffold in medicinal chemistry. As demonstrated in the case studies of mGluR5 NAMs and PARP1 inhibitors, its unique electronic and steric properties can be leveraged to achieve significant gains in potency, selectivity, and overall drug-like properties. The ortho-difluoro substitution pattern provides a powerful tool for fine-tuning molecular conformation and engaging in productive, high-affinity interactions with biological targets.

The continued exploration of this scaffold is warranted. Future research will likely focus on its incorporation into other inhibitor classes, such as kinase inhibitors, and modulators of other CNS targets. As advances in synthetic methodology, particularly in late-stage fluorination, continue to evolve, the accessibility and application of 2,3-difluorobenzene derivatives will undoubtedly expand, solidifying their role as a privileged structural motif in the pursuit of novel therapeutics.

References

- Maurer, M. A., et al. (2025). Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.

-

T. P. D. Ong, et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research.

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.

-

Zhang, L., et al. (2017). Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhou, Y., et al. (2016). Fluorinated molecules as drugs and imaging agents in the CNS. Expert Opinion on Drug Discovery. Available at: [Link]

-

Hu, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

-

Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

-

Al-Obaidi, A., et al. (2023). Novel pyrido[2,3-b][9][15]oxazine-based EGFR-TK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Soni, R., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. Available at: [Link]

-

Yagupolskii, L. M., et al. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Zhang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]

-

Han, J., et al. (2024). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Ukrainian Chemistry Journal. Available at: [Link]

-

Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Ni, C., et al. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]

-

Zhou, Y., et al. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Ghauri, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Available at: [Link]

-

Matos, M. J., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research. Available at: [Link]

-

Sleno, R. & Hebert, T. E. (2011). Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. Pharmaceuticals. Available at: [Link]

-

Al-Jedah, J., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE. Available at: [Link]

-

Zhou, Q., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available at: [Link]

-

Latorraca, N. R., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. Available at: [Link]

-

Rawat, P., et al. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. ResearchGate. Available at: [Link]

-

Valant, C., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

TCF Sciences. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mallorymaurer.com [mallorymaurer.com]

- 10. Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 12. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jscimedcentral.com [jscimedcentral.com]

Thermodynamic data and physical characteristics of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene

An In-depth Technical Guide to the Estimated Thermodynamic and Physical Characteristics of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the anticipated thermodynamic and physical properties of this compound, a novel compound with significant potential in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a data-driven estimation approach. By systematically evaluating structurally analogous compounds, we present a comprehensive profile of expected characteristics, including melting and boiling points, density, and spectral features. Furthermore, this guide outlines standardized experimental protocols for the future empirical determination of these properties and discusses plausible synthetic pathways. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the early-stage evaluation and application of this and similar halogenated aromatic compounds.

Introduction and Strategic Importance

This compound is a halogenated aromatic compound whose unique substitution pattern suggests its potential as a valuable building block in organic synthesis. The presence of chlorine and fluorine atoms, along with a reactive chloromethyl group, offers multiple sites for chemical modification, making it an attractive intermediate for the development of novel pharmaceuticals and advanced materials.[1][2] Understanding the physicochemical properties of this compound is paramount for its effective utilization, from designing reaction conditions to ensuring safe handling and storage.

This guide addresses the current information gap regarding the experimental data for this compound. In the absence of direct measurements, a robust and scientifically sound approach is to extrapolate properties from well-characterized structural analogues. This methodology is a cornerstone of early-stage chemical development, enabling researchers to make informed decisions and design efficient experimental strategies. By examining related difluorobenzene, chlorobenzene, and chloromethylbenzene derivatives, we can construct a reliable profile of the expected behavior of the target molecule.

Molecular Structure and Rationale for Analogue Selection

The chemical structure of this compound is foundational to its properties. The arrangement of substituents on the benzene ring dictates its polarity, reactivity, and intermolecular interactions.

Target Molecule: this compound

To estimate its properties, we will draw comparisons with the following compounds, selected for their structural similarities:

-

1,2-Difluorobenzene & 1,3-Difluorobenzene: These analogues allow for an assessment of the impact of the difluoro-substituted benzene core.[3][4][5]

-

1-Chloro-2,3-difluorobenzene: This compound provides insight into the effect of adding a chlorine atom to the difluorobenzene ring in a similar substitution pattern.[6][7]

-

Benzyl Chloride ((chloromethyl)benzene): This analogue helps in understanding the contribution of the chloromethyl group to the overall properties.

-

1-Chloro-4-(trifluoromethyl)benzene: While not a perfect match, the trifluoromethyl group provides a point of comparison for a halogenated alkyl group on a chlorinated benzene ring.[8][9]

The logical framework for this comparative analysis is illustrated below:

Caption: Workflow for experimental property determination.

Detailed Experimental Protocols

A. Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at -50 °C.

-

Ramp the temperature to 50 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to -50 °C at 10 °C/min.

-

Perform a second heating scan from -50 °C to 50 °C at 10 °C/min.

-

-

Data Analysis: Determine the melting point from the onset of the endothermic peak in the second heating scan. Calculate the enthalpy of fusion by integrating the peak area. The use of a second scan minimizes the influence of the sample's thermal history.

B. Determination of Vapor Pressure via a Static Method

-

Apparatus: Utilize a system with a capacitance diaphragm manometer, a temperature-controlled sample chamber, and a vacuum line.

-

Sample Degassing: Introduce the sample into the chamber and perform several freeze-pump-thaw cycles to remove dissolved gases.

-

Measurement:

-

Isolate the sample chamber from the vacuum pump.

-

Set the desired temperature and allow the system to equilibrate until a stable pressure reading is obtained.

-

Record the temperature and vapor pressure.

-

Repeat the measurement at various temperatures to obtain a vapor pressure curve.

-

-

Data Analysis: Use the Clausius-Clapeyron equation to determine the enthalpy of vaporization from the slope of the plot of ln(P) versus 1/T. [10]

Plausible Synthetic Route: Chloromethylation

A likely synthetic route to this compound involves the electrophilic chloromethylation of a suitable precursor, such as 1-chloro-2,3-difluorobenzene. This type of reaction is a standard method for introducing a chloromethyl group onto an aromatic ring. [11]

Proposed Synthesis Workflow

Caption: A plausible synthetic route via chloromethylation.

This proposed synthesis leverages established chemical transformations, providing a high probability of success for laboratory-scale production. [11][12]

Conclusion

This technical guide has presented a comprehensive, albeit estimated, profile of the thermodynamic and physical properties of this compound. By employing a scientifically rigorous approach based on data from structural analogues, we have provided valuable insights into the expected behavior of this compound. The outlined experimental protocols offer a clear path for the empirical validation of these estimations. As a promising intermediate for the synthesis of complex molecules, the information contained herein serves as a critical starting point for researchers in drug discovery and materials science, enabling them to accelerate their research and development efforts.

References

- Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.

- NIST/TRC. (2012). (chloromethyl)benzene -- Critically Evaluated Thermophysical Property Data. In Web Thermo Tables (WTT).

- CymitQuimica. (n.d.). CAS 372-18-9: 1,3-Difluorobenzene.

- Guidechem. (n.d.). 1,3-Difluorobenzene 372-18-9 wiki.

- NIST/TRC. (n.d.). 1-chloro-2,3-difluorobenzene -- Critically Evaluated Thermophysical Property Data. In Web Thermo Tables (WTT).

- NIST/TRC. (n.d.). 2,4-dichloro-1-(chloromethyl)benzene -- Critically Evaluated Thermophysical Property Data. In Web Thermo Tables (WTT).

- Solubility of Things. (n.d.). 1,4-Difluorobenzene.

- Wikipedia. (n.d.). 1,2-Difluorobenzene.

- Sigma-Aldrich. (n.d.). 1,3-Difluorobenzene = 99 372-18-9.

- PubChem. (n.d.). 1-Chloro-2,3-difluorobenzene.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene.

- NIST. (n.d.). Benzene, (trichloromethyl)-. In NIST Chemistry WebBook.

- Airgas. (2021, September 15). SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene.

- Chem-Impex. (n.d.). 1-Chloro-2,4-difluorobenzene.

- Sigma-Aldrich. (n.d.). 1-Chloro-2,4-difluorobenzene 98 1435-44-5.

- Ribeiro da Silva, M., & Ferreira, A. (2023). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 28(4), 1638.

- ChemicalBook. (n.d.). 1-CHLORO-2,4-DIFLUOROBENZENE synthesis.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 1,4-Difluorobenzene.

- AccuStandard. (n.d.). 1-Chloro-4-fluorobenzene CAS # 352-33-0.

- NIST. (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)-. In NIST Chemistry WebBook.

- ChemicalBook. (2026, January 13). 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5.

- Fluorine notes. (2019, December 2). CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS.

- Cheméo. (n.d.). Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5).

- NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. In NIST Chemistry WebBook.

- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1.

- Google Patents. (n.d.). EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

- PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene.

- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 [chemicalbook.com]

- 3. CAS 372-18-9: 1,3-Difluorobenzene | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1-chloro-2,3-difluorobenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]

- 9. airgas.com [airgas.com]

- 10. Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes [mdpi.com]

- 11. notes.fluorine1.ru [notes.fluorine1.ru]

- 12. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

Technical Monograph: Safe Handling and Hazard Characterization of Chloromethyl Difluorobenzenes

Introduction: The Chemical Context

Chloromethyl difluorobenzenes (e.g., 1-(chloromethyl)-3,5-difluorobenzene) are critical electrophilic building blocks in medicinal chemistry. They are primarily used to introduce difluorobenzyl motifs into drug scaffolds, a strategy often employed to block metabolic soft spots (preventing P450 oxidation) or to modulate lipophilicity (

However, the very feature that makes them useful—the highly reactive chloromethyl group (

Hazard Identification & Toxicology

GHS Classification (Aggregated)

Most isomers in this class share a homologous hazard profile. They are classified under GHS as:

-

Skin Corr.[1][2][3][4] 1B: Causes severe skin burns and eye damage.[2]

-

Acute Tox. 4 (Oral) / 3 (Inhalation): Toxic if inhaled; harmful if swallowed.[3]

-

Carc. 1B: Presumed to have carcinogenic potential (based on structural analogy to benzyl chloride).[3]

-

STOT SE 3: May cause respiratory irritation.[3]

-

Lachrymator: Potent tear-inducing agent.

Mechanism of Toxicity: The Alkylation Trap

The toxicity of chloromethyl difluorobenzenes is not merely acidic irritation; it is driven by nucleophilic substitution (

-

Direct Alkylation: The carbon of the chloromethyl group is electron-deficient. Upon entering the body, it reacts with biological nucleophiles—specifically the

position of Guanine in DNA. -

Hydrolysis & Corrosivity: On contact with moisture (mucous membranes, sweat), the compound hydrolyzes to release hydrochloric acid (HCl) and the corresponding difluorobenzyl alcohol.

-

Clinical Note: This results in "delayed burns." The lipophilic organic solvent penetrates the epidermis before hydrolyzing, releasing acid into the dermis and causing deep tissue necrosis that may not be felt immediately.

-

Visualization: Toxicity Pathway

Caption: Mechanistic pathway showing dual hazards: acute chemical burns via hydrolysis and chronic carcinogenic potential via DNA alkylation.

Physical & Chemical Properties

Data below represents typical values for 1-(chloromethyl)-3,5-difluorobenzene (CAS: 220141-72-0) and its isomers.

| Property | Value / Description | Operational Implication |

| Physical State | Colorless to light yellow liquid | Hard to see spills on white benchtop liner. |

| Boiling Point | ~170–180°C | Low volatility relative to solvents, but sufficient vapor pressure to cause lachrymation. |

| Flash Point | ~65–75°C (Isomer dependent) | Class IIIA Combustible Liquid. Ground glassware during transfer. |

| Density | ~1.3 g/mL | Heavier than water; sinks in aqueous washes. |

| Odor | Pungent, acrid | Warning: Olfactory fatigue occurs rapidly. Do not rely on smell for safety.[1][5] |

| Water Solubility | Insoluble (Hydrolyzes slowly) | Aqueous washes alone will not remove it effectively from skin. |

Operational Safety Protocols

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood.

-

Airflow: Ensure face velocity is >100 fpm.

-

Vapor Trap: If using a rotary evaporator, the pump must be vented to the hood or equipped with a secondary cold trap to prevent exhaust into the lab.

Personal Protective Equipment (PPE) - The "Glove Rule"

Standard disposable nitrile gloves provide insufficient protection against benzyl chloride derivatives. Permeation data indicates breakthrough often occurs in <10 minutes.

-

Protocol for Incidental Contact: Double-gloving with standard nitrile (4 mil).

-

Rule: If a splash occurs, immediately strip the outer glove, wash hands, and re-glove.

-

-

Protocol for Prolonged Handling/Spill Cleanup:

-

Required: Silver Shield (Laminate) or Viton gloves.

-

Why: These materials provide >4 hours of permeation resistance against chlorinated organics.

-

Safe Handling Workflow

Caption: Decision tree for safe handling, emphasizing specific PPE choices and spill response.

Emergency Response & Quenching

First Aid (Self-Validating Steps)

-

Eye Contact: Irrigate immediately for 15 minutes.[1][2][5] Validation: Use pH paper on the tear duct fluid after 15 mins; if acidic, continue washing.

-

Skin Contact:

-

Blot, Don't Rub: Blotting prevents spreading the lipophilic chemical.

-

Wash: Use soap and water (soap emulsifies the organic layer).

-

Monitor: Mark the contact area with a pen. If redness extends beyond the mark or pain develops hours later, seek medical attention for delayed chemical burns.

-

Quenching & Waste Disposal

Do not dispose of active chloromethyl difluorobenzenes directly into waste drums, as they may react with other amines or oxidizers in the waste stream.

Quenching Protocol:

-

Reagent: Prepare a solution of 10% Ammonium Hydroxide (

) or Methanolic Sodium Hydroxide. -

Process: Slowly add the chloromethyl residue to the quenching solution.

-

Chemistry: This converts the reactive alkyl chloride into a benign benzyl amine or ether.

-

-

Verification: Check pH to ensure the solution remains basic.

-

Disposal: Dispose of the quenched mixture as Halogenated Organic Waste.

References

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 2-(Chloromethyl)-1,3-difluorobenzene. Retrieved from

-

Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: 1-(Chloromethyl)-3,5-difluorobenzene. Retrieved from

-

PubChem. (n.d.). Compound Summary: Benzyl Chloride Derivatives Toxicity. National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: alpha-Chlorotoluene (Benzyl Chloride).

-

Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves.

Sources

Role of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene in fluorine chemistry research

An In-Depth Technical Guide to the Role of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene in Fluorine Chemistry Research

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2][3] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] At the heart of this chemical revolution are fluorinated building blocks—versatile intermediates that provide a modular approach to introduce fluorine at precise locations within a molecular scaffold.[2] Among these, this compound stands out as a particularly valuable synthon, offering multiple points for chemical modification and the introduction of the bio-influential 2,3-difluorophenyl moiety.

This technical guide provides an in-depth analysis of this compound, elucidating its synthesis, chemical reactivity, and strategic applications. We will explore the causality behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful intermediate in their synthetic endeavors.

Core Attributes of this compound

The utility of this compound stems from its unique structural features. The benzene ring is adorned with two vicinal fluorine atoms, a chlorine atom, and a reactive chloromethyl group. This distinct arrangement provides two orthogonal sites for chemical elaboration. The chloromethyl group is a potent electrophile, primed for nucleophilic substitution, while the aromatic chlorine can participate in a variety of transition-metal-catalyzed cross-coupling reactions. The presence of the difluoro substitution pattern significantly influences the electronic properties of the aromatic ring and can impart desirable characteristics to the final molecule, such as enhanced metabolic stability and altered lipophilicity.[4]

Table 1: Physicochemical Properties of Related Difluorinated Benzene Derivatives

| Property | 1-Chloro-2,3-difluorobenzene | 1-Chloro-2,4-difluorobenzene | 1-Chloro-3,4-difluorobenzene |

| CAS Number | 36556-47-5[5] | 1435-44-5[6] | 696-02-6[7] |

| Molecular Formula | C₆H₃ClF₂[5] | C₆H₃ClF₂[8] | C₆H₃ClF₂[7] |

| Molecular Weight | 148.54 g/mol [5] | 148.54 g/mol [8] | 148.54 g/mol [7] |

| Boiling Point | Not explicitly stated | 127 °C[6][7] | 127 °C[7] |

| Density | Not explicitly stated | 1.353 g/mL at 25 °C[6] | 1.35 g/mL[7] |

| Appearance | Not explicitly stated | Colorless liquid[9] | Colorless to light yellow clear liquid[7] |

Synthesis of this compound: A Guided Protocol

The primary synthetic route to this compound involves the chloromethylation of 1-chloro-2,3-difluorobenzene. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl handle onto the difluorinated ring.

Caption: Synthetic workflow for the chloromethylation of 1-chloro-2,3-difluorobenzene.

Detailed Step-by-Step Methodology

The following protocol is adapted from established methods for the chloromethylation of similar difluorobenzene derivatives.[10]

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-chloro-2,3-difluorobenzene and a suitable solvent like chloroform.

-

Acid Addition: Concentrated sulfuric acid is added gradually to the stirred solution while maintaining the temperature below 10°C using an ice bath. The sulfuric acid acts as both a catalyst and a dehydrating agent.

-

Chloromethylating Agent Addition: Freshly prepared bis(chloromethyl) ether is added dropwise to the reaction mixture via the dropping funnel. The temperature should be rigorously controlled and maintained between 3-7°C during the addition to prevent side reactions and ensure regioselectivity.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature to ensure complete conversion.

-

Quenching and Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound lies in the differential reactivity of its two chloro-substituents.

Nucleophilic Substitution at the Benzylic Position

The chloromethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophilic handle for introducing a wide array of functional groups.[4] This reactivity allows for the straightforward synthesis of ethers, esters, amines, nitriles, and other derivatives, which can then be further elaborated.

Reactions at the Aromatic Chlorine

The chlorine atom attached directly to the aromatic ring is less reactive than the benzylic chloride. However, it can participate in various transformations, including:

-

Nucleophilic Aromatic Substitution (SNA_r): While challenging due to the electron-donating nature of the other substituents, under forcing conditions or with highly activated nucleophiles, substitution can be achieved.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: This is a more common and versatile approach. Reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position.

Caption: Reaction pathways for this compound.

Applications in Medicinal and Agrochemical Chemistry

The incorporation of the 1-chloro-2,3-difluorophenylmethyl moiety into bioactive molecules can profoundly influence their pharmacological and toxicological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the unique electronic and steric properties of the difluorinated ring can enhance binding affinity to target proteins.

This building block is a valuable precursor for a variety of molecular scaffolds, including those found in:

-

Quinolone Antibiotics: Halogenated aromatic compounds are key intermediates in the synthesis of quinolone and fluoroquinolone drugs.[11][12]

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings, and the unique substitution pattern of this building block could lead to novel inhibitors with improved selectivity.[12]

-

Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and, in some cases, more favorable environmental profiles.[13][14] The structural motifs accessible from this intermediate are relevant to the synthesis of potent insecticides and fungicides.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block in fluorine chemistry. Its dual reactivity allows for sequential and controlled functionalization, providing access to a diverse range of complex molecules. The strategic incorporation of the 2,3-difluorophenylmethyl moiety can impart beneficial properties to drug candidates and agrochemicals, making this intermediate a valuable asset for researchers in these fields. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound in driving innovation is undeniable.

References

- Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.).

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).

- Fluorinated Building Blocks | Fluorochem. (n.d.).

- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18).

- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. (n.d.).

- CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. - Fluorine notes. (2019, December 2).

- 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 - ChemicalBook. (2026, January 13).

- Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) - Cheméo. (n.d.).

- 1-Chloro-3,4-difluorobenzene - Chem-Impex. (n.d.).

- The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).

- (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2025, November 11).

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.).

- 2,4-Difluorochlorobenzene for Pharma & CDMO Synthesis - Aarti Industries. (n.d.).

- 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem. (n.d.).

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Aarti Industries | 2,4-Difluorochlorobenzene for Pharma & CDMO Synthesis [aarti-industries.com]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene as a Versatile Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (CAS No. 1807133-11-4). This guide elucidates the compound's synthetic utility, focusing on its dual reactivity at the benzylic and aryl chloride positions. Detailed, field-proven protocols for key transformations, including synthesis via chloromethylation, nucleophilic substitution at the benzylic position, and selective palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices, safety protocols, and the compound's potential in constructing complex pharmaceutical scaffolds are discussed in depth.

Introduction: A Building Block of Strategic Importance